A 4-aminoquinoline compound with anti-inflammatory properties.
Amodiaquine hydrochloride
CAS No.: 69-44-3
Cat. No.: VC0518729
Molecular Formula: C20H23Cl2N3O
Molecular Weight: 392.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 69-44-3 |
---|---|
Molecular Formula | C20H23Cl2N3O |
Molecular Weight | 392.3 g/mol |
IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride |
Standard InChI | InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H |
Standard InChI Key | KBTNVJNLEFHBSO-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |
Appearance | Solid powder |
Colorform | Crystals from absolute ethanol |
Melting Point | 206-208 208 °C (decomposes) Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/ 208 °C |
Chemical Identity and Physicochemical Properties
Amodiaquine hydrochloride (IUPAC name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride) is a crystalline solid with the molecular formula C₂₀H₂₄Cl₃N₃O and a molar mass of 464.814 g/mol . Key physicochemical characteristics include:
Property | Value | Source |
---|---|---|
Solubility | 0.0088 mg/mL in water | |
logP (Partition coeff.) | 3.8 | |
pKa (Strongest acidic) | 9.1 | |
pKa (Strongest basic) | 10.17 | |
SMILES | Cl.Cl.CCN(CC)CC1=CC(...)O |
The compound’s poor compressibility and flow properties necessitate specialized formulation approaches, such as wet granulation, to ensure tablet uniformity .
Mechanism of Antimalarial Action
Amodiaquine hydrochloride exerts its plasmodicidal effects primarily through inhibition of heme polymerization, a critical detoxification pathway in malaria parasites . The drug forms complexes with ferriprotoporphyrin IX (FPIX), preventing its conversion to hemozoin and leading to toxic heme accumulation . Recent studies suggest its active metabolite, desethylamodiaquine, contributes significantly to antimalarial activity by concentrating in erythrocytes and disrupting parasite membrane integrity .
Comparative studies with chloroquine reveal partial cross-resistance, though amodiaquine maintains efficacy against many chloroquine-resistant strains due to structural differences in side-chain methylation .
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration, amodiaquine hydrochloride undergoes rapid absorption with a Cₘₐₓ of 21 mg/L (10 mg/kg dose) and achieves peak plasma concentrations within 0.81–1.29 hours . The volume of distribution remains uncharacterized, but its metabolite desethylamodiaquine demonstrates extensive tissue penetration, particularly in liver and erythrocytes .
Metabolism and Elimination
Hepatic metabolism via cytochrome P450 isoforms produces desethylamodiaquine, which accounts for 90% of systemic exposure . Pharmacokinetic parameters from a bioequivalence study show:
Parameter | Test Formulation | Reference Formulation | Ratio (%) | 90% CI |
---|---|---|---|---|
Cₘₐₓ (ng/mL) | 14.7 ± 6.7 | 13.2 ± 5.9 | 110.7 | 102.1–119.9 |
AUC₀–t (ng·h/mL) | 104 ± 26 | 104 ± 24 | 100.3 | 95.8–105.0 |
The terminal half-life ranges from 2.1–10.1 hours, depending on administration route and patient health status .
Clinical Efficacy and Resistance Patterns
A 1996 systematic review of 40 trials (n=4,927) established amodiaquine’s superior efficacy over chloroquine, with day 14 cure rates showing an odds ratio of 6.00 (99% CI: 3.97–9.06) . Key findings include:
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Parasite Clearance Time: 28% faster vs. chloroquine (p<0.01)
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Fever Resolution: 12-hour reduction vs. sulfadoxine/pyrimethamine (p<0.05)
Synthesis and Manufacturing
The industrial synthesis involves a three-step process optimized for scalability :
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Mannich Reaction: 4-Acetamidophenol + diethylamine + paraformaldehyde → 4-acetamido-2-(diethylaminomethyl)phenol (60% yield)
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Hydrolysis: Acetamide cleavage under acidic conditions
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Coupling: Reaction with 4,7-dichloroquinoline in ethanol/water
Recent innovations reduced raw material costs by 22% through solvent recycling and catalytic process intensification .
Analytical Characterization
Spectrophotometric Methods
A p-chloranilic acid-based assay enables quantification at 530 nm with linearity (r²=0.999) over 2–20 μg/mL .
Electrochemical Sensors
Polyvinyl chloride membrane electrodes exhibit Nernstian response in 10⁻²–10⁻⁵ M range, suitable for tablet analysis .
Formulation Advances
Dispersible Tablets
WHO-prequalified formulations use microcrystalline cellulose and crospovidone to achieve:
Suppository Forms
Polyethylene glycol bases demonstrate superior release profiles:
Regulatory Status and Global Use
Included in WHO Essential Medicines List since 2002, amodiaquine hydrochloride forms part of artesunate-amodiaquine combination therapy (ASAQ), which accounts for 41% of ACTs deployed in Africa . Seasonal malaria chemoprevention protocols using amodiaquine-sulfadoxine/pyrimethamine reduced pediatric mortality by 57% in Sahelian trials .
Future Directions
Ongoing research focuses on:
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Nanocrystal formulations to enhance bioavailability (Phase II trials)
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Protease-activated prodrugs to mitigate hepatotoxicity
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Machine learning models predicting resistance emergence using pfCRT haplotypes
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